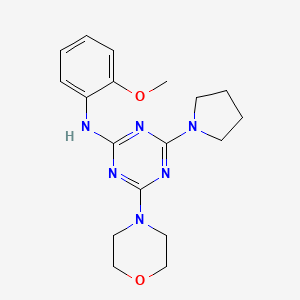
N-(2-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine is a substituted aniline and a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study conducted by Jin et al. (2018) synthesized morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives and analyzed their structural properties and biological activities. The compounds exhibited high accumulation in B16 melanoma cells and showed significant cytotoxicity, highlighting their potential in cancer research and treatment (Jin, Ban, Nakamura, & Lee, 2018).
Antimicrobial Properties
Research by Bektaş et al. (2007) on various 1,2,4-triazole derivatives, including those with morpholine components, demonstrated notable antimicrobial activities. This suggests the application of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Microwave-Assisted Synthesis
Dolzhenko et al. (2021) developed a fast synthesis method for various 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including morpholino derivatives, using microwave irradiation. The study highlighted a streamlined approach to synthesizing these compounds, which can be useful in rapid drug development processes (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).
Photophysical and Biomolecular Binding Properties
Bonacorso et al. (2018) synthesized a series of quinolines, including morpholinyl and pyrrolidinyl variants, and analyzed their photophysical properties and interactions with ct-DNA. These findings are significant for the development of drugs with specific DNA-binding properties (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).
Applications in OLED Technology
Matsushima et al. (2010) investigated triazine compounds, including morpholino and pyrrolidinyl derivatives, as electron-transport layers in organic light-emitting diodes (OLEDs). Their research demonstrated improvements in driving voltages and operational stability of OLEDs, suggesting applications in electronic and display technologies (Matsushima, Takamori, Miyashita, Honma, Tanaka, Aihara, & Murata, 2010).
Synthesis of Triazolopyridazines
Peet (1984) conducted research on synthesizing 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines. These compounds, derived from secondary amines like pyrrolidine, could have potential applications in chemical synthesis and drug development (Peet, 1984).
Propiedades
Fórmula molecular |
C18H24N6O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24N6O2/c1-25-15-7-3-2-6-14(15)19-16-20-17(23-8-4-5-9-23)22-18(21-16)24-10-12-26-13-11-24/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,20,21,22) |
Clave InChI |
MOPFFGAMTVYGOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



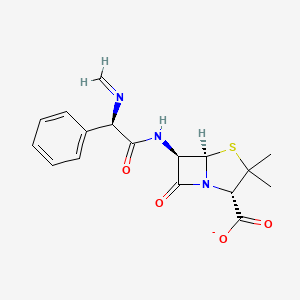
![2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B1263540.png)
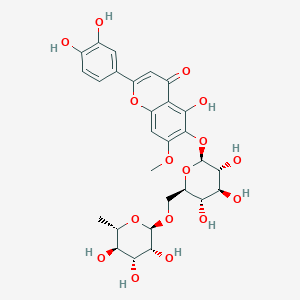
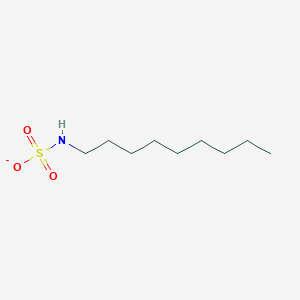


![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
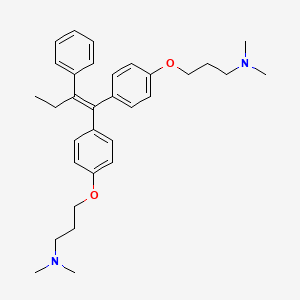
![1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine](/img/structure/B1263554.png)
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)


![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)